SR 8278 is a synthetic compound that serves as an antagonist for the nuclear heme receptor REV-ERBα. It is structurally related to the agonist GSK4112, but instead of enhancing the receptor's transcriptional repression, it blocks this action. This unique property allows SR 8278 to stimulate the expression of genes involved in gluconeogenesis, making it a valuable tool for studying the functions of REV-ERBα in metabolic processes and circadian rhythms .
SR 8278 is classified as a small molecule antagonist targeting nuclear receptors. Its chemical structure includes elements that allow it to interact specifically with REV-ERBα, inhibiting its function in cellular assays. The compound is commercially available from various suppliers, including Tocris Bioscience and Focus Biomolecules, and is primarily used for research purposes .
The synthesis of SR 8278 involves several key steps:
The molecular formula of SR 8278 is , with a molecular weight of approximately 361.48 g/mol. The structural representation includes a tetrahydroisoquinoline core modified by various functional groups that facilitate its interaction with REV-ERBα.
This structure enables SR 8278 to effectively block the action of heme and other agonists on REV-ERBα .
SR 8278 has been shown to inhibit the transcriptional repression mediated by REV-ERBα in various assays. Specifically, it counteracts the effects of GSK4112, which normally enhances repression. In cotransfection assays using HEK293 cells, SR 8278 exhibited an effective concentration (EC50) of approximately 0.47 μM, demonstrating its potency as an antagonist .
Additionally, SR 8278 has been found to enhance the expression of glucose-regulating genes such as G6Pase and PEPCK, indicating its role in metabolic regulation .
The mechanism by which SR 8278 operates involves binding to REV-ERBα and preventing it from exerting its repressive effects on target genes. By blocking the action of heme—a natural agonist—SR 8278 leads to increased transcription of genes typically suppressed by REV-ERBα.
In practical terms:
SR 8278 exhibits several notable physical properties:
These properties make SR 8278 suitable for laboratory use in various biochemical assays .
SR 8278 has several applications in scientific research:
SR 8278 emerged from targeted drug discovery efforts to modulate circadian nuclear receptors. Identified as a potent REV-ERBα antagonist (EC₅₀ = 0.47 μM), it competitively inhibits transcriptional repression by displacing natural ligands like heme. Structural studies reveal its isoform-specific binding to REV-ERBα's ligand-binding domain, preventing recruitment of corepressor complexes and derepressing target genes [1] [3].
In Parkinson's disease (PD) models, SR 8278 demonstrated time-dependent rescue of mood disorders. 6-OHDA-lesioned mice exhibited aberrant REV-ERBα/NURR1 binding to the tyrosine hydroxylase (TH) promoter, disrupting dopamine synthesis rhythms. SR 8278 administration restored:
Table 1: Pharmacological Profile of SR 8278
Property | Value | Significance |
---|---|---|
Target | REV-ERBα | Circadian repressor nuclear receptor |
EC₅₀ (transcriptional) | 0.47 μM | High potency antagonist |
GSK4112 blockade (EC₅₀) | 0.35 μM | Competitive inhibition |
TH upregulation (VTA) | 2.3-fold at dawn | Restores dopamine synthesis rhythms |
Behavioral rescue | Anxiety/depression | Time-specific in PD models |
Deuterium incorporation confers distinct physicochemical advantages without altering target specificity:
SR 8278-d3 (MW: 364.49 g/mol) retains the parent compound's REV-ERBα antagonism but addresses SR 8278's "poor pharmacokinetic properties" that limit in vivo applications. As an internal standard, it ensures precise quantification of SR 8278 in biological matrices, reducing matrix effect variability by 22-37% in brain homogenate assays [5].
Table 2: Comparative Properties of SR 8278 and SR 8278-d3
Parameter | SR 8278 | SR 8278-d3 | Impact |
---|---|---|---|
Molecular formula | C₁₈H₁₉NO₃S₂ | C₁₈H₁₆D₃NO₃S₂ | Analytical differentiation |
Molecular weight | 361.47 g/mol | 364.49 g/mol | MS discrimination |
REV-ERBα IC₅₀ | 0.47 μM | Equivalent | Biological activity preserved |
Primary application | Cellular probes | Analytical internal standard | Quantification improvement |
Metabolic vulnerability | Ethyl ester hydrolysis | Stabilized C-D bonds | Reduced first-pass metabolism |
Circadian Applications
SR 8278-d3 enables precise pharmacokinetic mapping of REV-ERBα modulators across circadian phases. In PD models, it facilitates quantification of brain penetrance oscillations, revealing 41% higher striatal SR 8278 concentrations at CT22 (circadian time 22) versus CT10. This chronopharmacological data validates time-dependent therapeutic effects observed in behavioral studies [1] [2].
Metabolic Research
REV-ERBα regulates hepatic gluconeogenesis through G6Pase and PEPCK repression. SR 8278-d3-based assays confirm:
Future applications include deuterium-assisted tracing of tissue-specific distribution and metabolite generation (e.g., carboxylic acid derivatives from ester hydrolysis), elucidating exposure-response relationships in circadian tissues like SCN and liver.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: